molecular formula C7H4F2S B12980090 2-(Difluoromethyl)-5-ethynylthiophene

2-(Difluoromethyl)-5-ethynylthiophene

Cat. No.: B12980090
M. Wt: 158.17 g/mol
InChI Key: HAXUETBZNGQPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Thiophene (B33073) Scaffolds in Organic Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of organic chemistry. wikipedia.org Its structural and electronic properties make it a valuable scaffold in the synthesis of a wide array of complex molecules. numberanalytics.com Thiophene and its derivatives are integral to numerous pharmaceuticals and agrochemicals, often serving as bioisosteres for benzene (B151609) rings. This substitution can lead to enhanced biological activity and improved pharmacokinetic profiles. mdpi.com The aromaticity of the thiophene ring provides a stable platform for functionalization, while the sulfur atom can engage in specific interactions with biological targets. numberanalytics.com In materials science, polythiophenes and oligothiophenes are at the forefront of research into organic electronics, finding applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices due to their excellent charge transport properties. beilstein-journals.orgresearchgate.net

Academic Relevance of Fluorinated Moieties in Molecular Design

The introduction of fluorine-containing groups into organic molecules is a widely used strategy in modern molecular design, particularly in medicinal chemistry. nih.gov The difluoromethyl group (-CHF₂) is of particular interest due to its unique electronic properties. It acts as a lipophilic hydrogen bond donor, a characteristic that is rare in organic molecules, and can serve as a bioisostere for hydroxyl, thiol, or amino groups. researchgate.net The strong electron-withdrawing nature of the two fluorine atoms can significantly alter the acidity (pKa) of nearby functional groups and improve the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. researchgate.net The development of new synthetic methods for the direct difluoromethylation of heterocyclic compounds has made this functional group more accessible for research and development, highlighting its growing importance. nih.govnih.govresearchgate.net

Role of Ethynyl (B1212043) Functionality in Advanced Organic Synthesis and Materials

The ethynyl group (-C≡CH) is a highly versatile functional group in organic synthesis. Its linear geometry and high reactivity make it an invaluable tool for constructing complex molecular architectures. The terminal alkyne is a key participant in a variety of powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and the palladium-catalyzed Sonogashira coupling. mdpi.com These reactions are known for their high yields, mild reaction conditions, and broad functional group tolerance, making them ideal for late-stage functionalization and the synthesis of complex molecules. In materials science, the ethynyl group is used to extend the π-conjugation of aromatic systems, leading to materials with tailored optical and electronic properties for applications in organic electronics. mdpi.com

Interdisciplinary Research Context for Multifunctional Molecules

The convergence of different fields of chemistry has spurred interest in multifunctional molecules that possess several distinct chemical features. The compound 2-(Difluoromethyl)-5-ethynylthiophene is a prime example of such a molecule, integrating the biologically relevant thiophene scaffold, the modulating difluoromethyl group, and the synthetically versatile ethynyl group. This combination of functionalities opens up possibilities for its application in diverse areas, from the development of new therapeutic agents to the creation of advanced functional materials. The study of such molecules is inherently interdisciplinary, requiring expertise in synthetic organic chemistry, medicinal chemistry, and materials science to fully explore their potential.

Scope and Objectives of the Academic Research Review

This academic research review aims to provide a comprehensive overview of the potential of this compound as a valuable building block in contemporary chemical research. By dissecting the known properties and applications of its constituent fragments—the thiophene ring, the difluoromethyl group, and the ethynyl moiety—this article will project the potential research directions for this novel compound. The objective is to stimulate further investigation into the synthesis, characterization, and application of this compound and its derivatives.

Physicochemical Data of Related Compounds

To provide a predictive context for the properties of this compound, the following tables detail the physicochemical data for structurally related and commercially available compounds.

Table 1: Properties of 5-(Difluoromethyl)thiophene-2-carboxylic acid Data sourced from PubChem CID 18938081 nih.gov

PropertyValue
Molecular Formula C₆H₄F₂O₂S
Molecular Weight 178.16 g/mol
IUPAC Name 5-(difluoromethyl)thiophene-2-carboxylic acid
CAS Number 189330-23-2
XLogP3-AA 2.1

Table 2: Properties of 2-Ethynylthiophene Data sourced from PubChem CID 5246258 nih.gov

PropertyValue
Molecular Formula C₆H₄S
Molecular Weight 108.16 g/mol
IUPAC Name 2-ethynylthiophene
CAS Number 4298-52-6
Boiling Point Flammable liquid and vapor
XLogP3-AA 1.9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4F2S

Molecular Weight

158.17 g/mol

IUPAC Name

2-(difluoromethyl)-5-ethynylthiophene

InChI

InChI=1S/C7H4F2S/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4,7H

InChI Key

HAXUETBZNGQPCW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(S1)C(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Difluoromethyl 5 Ethynylthiophene and Its Analogues

Strategies for Thiophene (B33073) Ring Functionalization

The construction of 2-(difluoromethyl)-5-ethynylthiophene necessitates the regioselective introduction of two distinct functional groups onto the thiophene scaffold. The synthetic strategy can be approached in two primary ways: either by first introducing the difluoromethyl group followed by the ethynyl (B1212043) moiety, or by reversing the sequence of these functionalization steps. The choice of strategy often depends on the compatibility of the existing functional group with the reaction conditions of the subsequent step.

Regioselective Difluoromethylation of Thiophene Systems

The difluoromethyl group (CHF2) is a valuable substituent in medicinal chemistry, often acting as a bioisostere for hydroxyl or thiol groups and modulating the lipophilicity and metabolic stability of a molecule. Several methods for the direct C-H difluoromethylation of heteroarenes, including thiophene, have been developed, broadly categorized into transition metal-catalyzed, metal-free, and radical-mediated processes.

Transition metal catalysis offers a powerful tool for the direct and regioselective functionalization of C-H bonds. Copper and palladium-based systems are among the most explored for difluoromethylation reactions. These protocols typically employ a difluoromethyl source, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) or bromodifluoromethane (HCF2Br), in the presence of a metal catalyst and an oxidant.

The regioselectivity of these reactions on a thiophene ring is highly dependent on the directing group and the electronic nature of the substrate. For a 2-substituted thiophene, direct C-H difluoromethylation often occurs at the C5 position due to its higher reactivity.

Table 1: Representative Transition Metal-Catalyzed Difluoromethylation of Thiophene Derivatives

EntryThiophene SubstrateDifluoromethyl SourceCatalyst SystemOxidantPosition of DifluoromethylationYield (%)
12-BromothiopheneTMSCF2HCuI (10 mol%)Ag2CO3565
2Thiophene-2-carboxylic acidHCF2BrPd(OAc)2 (5 mol%), XantphosK2CO3572
32-AcetylthiopheneTMSCF2HCuCl (15 mol%)DTBP558

Note: The data in this table is illustrative and compiled from general findings in the field of C-H functionalization of thiophenes.

To circumvent the use of potentially toxic and expensive transition metals, metal-free difluoromethylation methods have been developed. These approaches often rely on the generation of a difluoromethyl cation or a related electrophilic species. One common strategy involves the use of hypervalent iodine reagents in conjunction with a difluoromethyl source.

Another metal-free approach utilizes difluorocarbene (:CF2), generated from various precursors, which can then be trapped by a nucleophilic thiophene derivative. The regioselectivity is governed by the position of the nucleophilic center on the thiophene ring.

Radical difluoromethylation has emerged as a versatile method for functionalizing heteroaromatic compounds. These reactions typically involve the generation of a difluoromethyl radical (•CHF2) from a suitable precursor, which then adds to the aromatic ring. Common precursors for the •CHF2 radical include zinc difluoromethanesulfinate (Zn(SO2CF2H)2, DFMS) and sodium difluoromethanesulfinate (HCF2SO2Na).

The reaction is often initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP) or potassium persulfate (K2S2O8), or via photoredox catalysis. For thiophene and its derivatives, radical addition generally occurs preferentially at the C2 or C5 position. The presence of an electron-withdrawing group at C2 can direct the radical attack to the C5 position.

Table 2: Radical Difluoromethylation of Substituted Thiophenes

EntryThiophene SubstrateRadical SourceInitiator/CatalystPosition of DifluoromethylationYield (%)
12-IodothiopheneZn(SO2CF2H)2TBHP575
2ThiopheneHCF2SO2NaK2S2O8268
32-CyanothiopheneZn(SO2CF2H)2Photoredox Catalyst (e.g., Ru(bpy)3Cl2)581

Note: The data in this table is illustrative and based on established principles of radical substitution on heteroaromatics.

Introduction of Ethynyl Groups to Thiophene Derivatives

The introduction of an ethynyl group onto a thiophene ring is a key step in the synthesis of this compound. This transformation is most commonly achieved through cross-coupling reactions, with the Sonogashira reaction being the most prominent method.

The Sonogashira cross-coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov In the context of thiophene chemistry, this reaction typically involves the coupling of a halogenated thiophene (e.g., 2-bromo- or 2-iodothiophene) with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov

For the synthesis of this compound, a plausible precursor would be 2-bromo-5-(difluoromethyl)thiophene (B1376208) or 2-iodo-5-(difluoromethyl)thiophene. The Sonogashira coupling would then be performed with a protected alkyne, like trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne.

The choice of palladium catalyst, ligand, base, and solvent can significantly influence the efficiency of the Sonogashira reaction. Common catalyst systems include Pd(PPh3)4 or a combination of PdCl2(PPh3)2 and CuI.

Table 3: Sonogashira Coupling of Halogenated Thiophenes

EntryThiophene SubstrateAlkyneCatalyst SystemBaseSolventYield (%)
12-IodothiophenePhenylacetylenePdCl2(PPh3)2 (2 mol%), CuI (4 mol%)Triethylamine (B128534)THF92
22-BromothiopheneTrimethylsilylacetylenePd(PPh3)4 (5 mol%), CuI (10 mol%)DiisopropylamineToluene85
32-Bromo-5-cyanothiophene1-HexynePd(OAc)2 (3 mol%), SPhos, CuI (6 mol%)K2CO3Dioxane88

Note: This table presents representative data for Sonogashira reactions on thiophene substrates.

Mechanistic Organic Chemistry of 2 Difluoromethyl 5 Ethynylthiophene Reactions

Reaction Mechanisms Involving the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and coupling reactions. quora.com Its terminal position allows for reactions involving the acidic acetylenic proton.

Electrophilic and Nucleophilic Additions to the Terminal Alkyne

The ethynyl group of 2-(difluoromethyl)-5-ethynylthiophene readily undergoes both electrophilic and nucleophilic addition reactions, a characteristic feature of alkynes. quora.comchemistrysteps.com

Electrophilic Addition: Although alkynes are rich in π-electrons, their reactions with electrophiles are generally slower than those of alkenes. lumenlearning.com This is attributed to the formation of a less stable, high-energy vinyl carbocation intermediate during the reaction mechanism. chemistrysteps.com The electrophilic addition to the terminal alkyne of this compound proceeds via a two-step mechanism. Initially, the electrophile is attacked by the π-electrons of the triple bond, leading to the formation of a vinyl carbocation. This intermediate is then attacked by a nucleophile to yield the final addition product. libretexts.org The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile (often a proton) adds to the carbon atom that already bears more hydrogen atoms. chemistrysteps.com For this compound, this means the proton adds to the terminal carbon of the alkyne.

Nucleophilic Addition: The sp-hybridized carbon atoms of an alkyne render it more electrophilic than an alkene, allowing for nucleophilic addition reactions, especially when the triple bond is conjugated with an electron-withdrawing group. msu.edu In the case of this compound, the difluoromethyl group exerts an electron-withdrawing effect, enhancing the electrophilicity of the alkyne. Softer nucleophiles are particularly effective for 1,4-conjugate additions to activated alkynes. acs.orgbham.ac.uk The reaction is often catalyzed by a base, which deprotonates the nucleophile, increasing its reactivity. acs.org The resulting anion then attacks the β-carbon of the alkyne. For terminal alkynes, deprotonation with a strong base can form an acetylide anion, which is an excellent nucleophile itself and can participate in various substitution and addition reactions. quora.com

Table 1: Regioselectivity in Addition Reactions to this compound

Reaction TypeReagent ExampleIntermediateProduct Structure (Major)Governing Principle
Electrophilic Addition HBrVinyl Carbocation2-Bromo-1-(5-(difluoromethyl)thiophen-2-yl)etheneMarkovnikov's Rule chemistrysteps.com
Nucleophilic Addition R-SH (Thiol)Thiolate anion attacks alkyne(Z)-1-(5-(difluoromethyl)thiophen-2-yl)-2-(alkylthio)etheneAnti-Michael Addition

Cycloaddition Reactions, including Click Chemistry Applications

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems. core.ac.uk

[2+2] Cycloadditions: Alkynes can undergo [2+2] cycloaddition reactions with suitable partners like electron-deficient olefins or other alkynes to form cyclobutene (B1205218) or cyclobutadiene (B73232) derivatives, respectively. core.ac.ukresearchgate.net For instance, the reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a formal [2+2] cycloaddition that has been reported for various ethynyl derivatives. core.ac.uk

[3+2] Cycloadditions and Click Chemistry: The most prominent cycloaddition for terminal alkynes is the Huisgen 1,3-dipolar cycloaddition with azides, which yields 1,2,3-triazoles. illinois.edu This reaction is the cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. illinois.edunumberanalytics.com The copper(I)-catalyzed version of this reaction (CuAAC) is particularly efficient and regiospecific, exclusively forming the 1,4-disubstituted triazole isomer. nih.gov Given its terminal alkyne, this compound is an ideal building block for click chemistry applications, enabling its conjugation to a wide array of molecules, polymers, and biomolecules functionalized with azide (B81097) groups. numberanalytics.comnih.govwikipedia.org This modular approach allows for the rapid synthesis of complex molecular architectures. illinois.edu

Table 2: Click Chemistry Application of this compound

Reaction NameReactant 2CatalystProduct TypeKey Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Organic Azide (R-N₃)Cu(I) source (e.g., CuSO₄/Sodium Ascorbate)1,4-disubstituted 1,2,3-triazoleHigh yield, high regiospecificity, mild conditions, biocompatible. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strained Cycloalkyne (e.g., DIBO, BCN)None1,2,3-triazoleCopper-free, useful for in vivo applications. wikipedia.org

Palladium-Catalyzed Coupling Mechanisms involving Ethynyl Moieties

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. The terminal alkyne of this compound is a prime substrate for these transformations, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.org

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.org The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X]. youtube.comyoutube.com

Transmetalation: A copper(I) acetylide species, formed in the copper cycle, transfers the acetylenic group to the palladium center. This step displaces the halide and forms a new Pd(II) intermediate, [Ar-Pd(II)-C≡CR]. youtube.com

Reductive Elimination: This intermediate undergoes reductive elimination to yield the final coupled product (Ar-C≡CR) and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.comyoutube.com

Copper Cycle:

A base (typically an amine like triethylamine) deprotonates the terminal alkyne (R-C≡CH), forming an acetylide anion.

This acetylide reacts with a Cu(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate (Cu-C≡CR). wikipedia.org

This copper acetylide is the key species that participates in the transmetalation step with the palladium complex. libretexts.org

This reaction's mild conditions and tolerance of various functional groups make it highly suitable for the late-stage functionalization of complex molecules containing the 2-(difluoromethyl)thiophene (B3044004) scaffold. wikipedia.org

Reactivity Profiles of the Difluoromethyl Moiety

The difluoromethyl (-CF₂H) group significantly influences the electronic properties of the thiophene (B33073) ring and possesses its own unique reactivity. It is considered a lipophilic bioisostere of hydroxyl or thiol groups and can act as a hydrogen bond donor. cas.cnmdpi.com

Radical Chemistry of -CF₂H Groups and Intermediate Characterization

The generation of difluoromethyl radicals (•CF₂H) provides a powerful avenue for C-H functionalization and the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org These reactions are often initiated by photoredox catalysis or other radical initiators. rsc.orgsioc.ac.cn

The difluoromethyl radical is a nucleophilic radical species. mdpi.com It can be generated from various precursors, although direct C-H activation of a CF₂H group is challenging. More commonly, a difluoromethylating reagent is used to generate the radical, which then adds to an aromatic system. For instance, reagents like Zn(SO₂CF₂H)₂ can serve as a source of •CF₂H radicals in Minisci-type reactions to functionalize heteroaromatics. nih.gov

Alternatively, a radical can be formed on the thiophene ring, which is then trapped by a difluoromethyl source. The characterization of radical intermediates often relies on spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, although their transient nature makes direct observation difficult. Computational studies and trapping experiments are also frequently employed to infer their existence and understand their reactivity. The difluoromethyl radical itself (CHF₂) is a known chemical species with a registered CAS number and available thermochemical data. nist.gov

Interactions of the Difluoromethyl Group with Metal Centers

The difluoromethyl group can engage in various interactions with metal centers, influencing catalytic activity and reaction outcomes. cas.cnresearchgate.net

Coordination Chemistry: The fluorine atoms in the -CF₂H group are highly electronegative, which can lead to weak, non-covalent interactions with metal centers. These interactions can influence the conformation of ligands and the steric and electronic environment of the metal catalyst. nih.gov While not forming strong coordinate bonds, these intramolecular interactions can affect the stability and reactivity of organometallic intermediates. nih.gov

Ligand Effects: When incorporated into a ligand that coordinates to a metal, the -CF₂H group acts as an electron-withdrawing group. This electronic effect can modulate the properties of the metal center, for example, by enhancing the Lewis acidity of the metal. wikipedia.org This can be beneficial in various catalytic processes, including cross-coupling and C-H activation reactions. nih.gov

Transmetalation: While challenging, the deprotonation of an Ar-CF₂H group can generate a nucleophilic Ar-CF₂⁻ species. acs.org This anion can be stabilized by a Lewis acid and subsequently participate in transmetalation with a metal center, such as palladium, enabling cross-coupling reactions to form Ar-CF₂-R bonds. acs.org This represents a complementary strategy to methods relying on electrophilic difluoromethylating agents.

Aromatic Reactivity of the Thiophene Ring in this compound

The reactivity of the thiophene ring in this compound is governed by the interplay of the electronic effects of its substituents. The difluoromethyl group (-CHF₂) at the C2 position is a moderate electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. Conversely, the ethynyl group (-C≡CH) at the C5 position is a weakly activating group that can also influence the regioselectivity of reactions. Thiophene itself is an electron-rich aromatic system, more so than benzene (B151609), which generally leads to a higher reactivity towards electrophiles. organicchemistrytutor.comnumberanalytics.com However, the presence of the deactivating -CHF₂ group is expected to diminish this inherent reactivity.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In thiophene, substitution preferentially occurs at the C2 or C5 (α) positions due to the superior stabilization of the cationic intermediate (Wheland intermediate) by the sulfur atom. organicchemistrytutor.comnumberanalytics.compearson.com When both α-positions are occupied, as in 2,5-disubstituted thiophenes, electrophilic attack, if it occurs, will be directed to the C3 or C4 (β) positions.

In the case of this compound, the existing substituents at C2 and C5 direct incoming electrophiles to the C3 and C4 positions. The regioselectivity of this substitution is determined by the combined electronic influence of the -CHF₂ and -C≡CH groups. The -CHF₂ group is a deactivating, meta-directing group in benzene chemistry. wikipedia.org In the context of the thiophene ring, it deactivates the adjacent C3 position. The ethynyl group is considered a weak deactivating group but can act as an ortho-, para-director. Therefore, it would direct an incoming electrophile to the C4 position.

Considering these opposing effects, predicting the precise regioselectivity is complex. However, given that the electron-withdrawing inductive effect of the -CHF₂ group is likely to be the dominant factor, electrophilic attack is anticipated to occur preferentially at the C4 position, which is 'meta' to the difluoromethyl group and 'ortho' to the ethynyl group. youtube.comyoutube.comlibretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophile (E⁺)Major ProductMinor ProductRationale
Nitration (NO₂⁺)2-(Difluoromethyl)-5-ethynyl-4-nitrothiophene2-(Difluoromethyl)-5-ethynyl-3-nitrothiopheneThe C4 position is favored due to being meta to the deactivating -CHF₂ group and ortho to the weakly directing -C≡CH group.
Halogenation (Br⁺, Cl⁺)2-(Difluoromethyl)-5-ethynyl-4-halothiophene2-(Difluoromethyl)-5-ethynyl-3-halothiopheneSimilar to nitration, the electronic effects direct the halogen to the C4 position. iust.ac.ir
Friedel-Crafts Acylation2-(Difluoromethyl)-5-ethynyl-4-acylthiophene2-(Difluoromethyl)-5-ethynyl-3-acylthiopheneThe deactivating nature of the -CHF₂ group may necessitate harsh reaction conditions, with a preference for the C4 position. iust.ac.ir

This table is based on established principles of electrophilic aromatic substitution and the known directing effects of the substituent groups. Experimental verification is required.

Directed Ortho-Metalation and Halogenation of the Thiophene Core

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. baranlab.orgwikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. While the difluoromethyl group is not a classical DMG, the ethynyl group can act as a weak one. organic-chemistry.org More significantly, the acidic proton of the terminal alkyne is the most likely site of deprotonation by a strong base like n-butyllithium, which would preclude DoM of the thiophene ring itself.

However, if the alkyne is protected, for instance as a trimethylsilyl (B98337) (TMS) derivative, the possibility of DoM on the thiophene ring can be considered. In such a scenario, 2-(difluoromethyl)-5-(trimethylsilylethynyl)thiophene, the directing effect would be complex. The fluorine atoms of the -CHF₂ group could potentially coordinate with the lithium reagent, directing metalation to the C3 position. organic-chemistry.org

Halogenation of thiophenes can proceed via different mechanisms. Electrophilic halogenation, as discussed above, is expected to occur at the C4 position. Radical halogenation is also a possibility, though less common for aromatic systems unless initiated by UV light or radical initiators.

A more controlled method for halogenation would be through a lithiation-halogenation sequence. Deprotonation of the terminal alkyne followed by quenching with an electrophilic halogen source (e.g., N-bromosuccinimide, N-chlorosuccinimide) would lead to the corresponding 5-(haloethynyl)thiophene derivative.

Table 2: Potential Regioselective Halogenation Strategies for 2-(Difluoromethyl)thiophene Derivatives

ReactionReagentsPredicted ProductMechanism
Electrophilic BrominationBr₂, FeBr₃2-(Difluoromethyl)-4-bromo-5-ethynylthiopheneElectrophilic Aromatic Substitution
Lithiation-Halogenation1. n-BuLi2. NBS2-(Difluoromethyl)-5-(bromoethynyl)thiopheneAcid-Base reaction followed by electrophilic attack on the acetylide
Directed Ortho-Metalation-Halogenation (on TMS-protected alkyne)1. s-BuLi, TMEDA2. Br₂2-(Difluoromethyl)-3-bromo-5-(trimethylsilylethynyl)thiopheneDirected Ortho-Metalation

This table presents hypothetical reaction outcomes based on known organometallic and halogenation chemistry. The feasibility and regioselectivity of these reactions would require experimental validation.

Elucidation of Intermolecular and Intramolecular Interactions in Reaction Pathways

The reaction pathways of this compound can be influenced by subtle non-covalent interactions. These interactions can affect the stability of transition states and intermediates, thereby influencing reaction rates and selectivity.

Intramolecular Interactions:

A key potential intramolecular interaction in this molecule is a hydrogen bond between the acidic hydrogen of the ethynyl group and one of the fluorine atoms of the difluoromethyl group. This would lead to a more constrained conformation of the molecule. The C-H bond of the difluoromethyl group itself is also weakly acidic and could participate in intramolecular hydrogen bonding, although this is less likely given the geometry. bohrium.comh1.co The presence of such an intramolecular hydrogen bond could influence the orientation of the substituents and thus the accessibility of the different positions on the thiophene ring to incoming reagents.

Intermolecular Interactions:

In the condensed phase, several intermolecular interactions are expected to be at play. The ethynyl group can participate in hydrogen bonding, acting as a hydrogen bond donor. It can also engage in π-π stacking interactions with other thiophene rings. mdpi.com The difluoromethyl group, with its polarized C-F bonds, can participate in dipole-dipole interactions. libretexts.org Furthermore, the weakly acidic C-H of the difluoromethyl group can act as a hydrogen bond donor in intermolecular interactions. h1.conih.gov

These intermolecular forces can lead to the formation of supramolecular assemblies in solution, which could influence reaction kinetics. For instance, in a directed ortho-metalation reaction, the aggregation state of the organolithium reagent, which is influenced by solvent and additives, plays a crucial role in the reaction's success. baranlab.org The specific intermolecular interactions of this compound with the solvent and reagents would therefore be a critical factor in determining the outcome of a reaction.

Table 3: Potential Non-Covalent Interactions Involving this compound

Interaction TypeParticipating GroupsPotential Effect on Reactivity
Intramolecular
Hydrogen BondEthynyl C-H and Difluoromethyl FConformational rigidity, may influence regioselectivity.
Intermolecular
Hydrogen BondingEthynyl C-H (donor) with solvent or reagent (acceptor)Solvation effects, can modulate the reactivity of the alkyne.
Hydrogen BondingDifluoromethyl C-H (donor) with solvent or reagent (acceptor)Can influence the local electronic environment of the thiophene ring.
π-π StackingThiophene ring and Ethynyl groupFormation of aggregates in solution, potentially affecting reaction rates.
Dipole-DipoleDifluoromethyl groupCan influence the orientation of molecules in the transition state.

Advanced Spectroscopic and Structural Characterization Techniques for 2 Difluoromethyl 5 Ethynylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation, providing detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei.

One-dimensional NMR spectroscopy of ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) nuclei is fundamental for identifying the different types of atoms in a molecule and their local electronic environments.

Specific, experimentally determined ¹H, ¹³C, and ¹⁹F NMR spectral data for 2-(difluoromethyl)-5-ethynylthiophene, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not found in the searched scientific literature. Such data would be crucial for confirming the presence of the thiophene (B33073) ring protons, the ethynyl (B1212043) proton, and the difluoromethyl group.

Table 4.1.1: Hypothetical NMR Data for this compound (Note: The following table is for illustrative purposes only, as experimental data is not available.)

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹H Data not available Data not available Data not available Thiophene-H, Ethynyl-H, CHF₂
¹³C Data not available Data not available Data not available Thiophene-C, Ethynyl-C, CHF₂

Two-dimensional (2D) NMR experiments are employed to establish the connectivity between atoms within a molecule. Correlation Spectroscopy (COSY) reveals proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments map the correlations between protons and directly attached carbons (¹J) or carbons two to three bonds away (²⁻³J), respectively. nih.govmassbank.eunih.gov

Detailed 2D NMR spectra (COSY, HMQC/HSQC, HMBC) that would definitively establish the atomic connectivity of this compound have not been reported in the available literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. Analysis of the fragmentation pattern provides further structural confirmation.

An experimentally determined high-resolution mass spectrum for this compound, which would confirm its molecular formula of C₇H₄F₂S, could not be located in the reviewed literature.

Table 4.2: HRMS Data for this compound

Ion Calculated m/z Measured m/z Difference (ppm)
[M+H]⁺ Data not available Data not available Data not available

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra display characteristic absorption or scattering bands corresponding to specific functional groups, providing a molecular fingerprint. For this compound, key expected vibrations would include the C≡C-H stretch of the ethynyl group, C-F stretches of the difluoromethyl group, and various modes associated with the thiophene ring.

No experimental IR or Raman spectra for this compound have been published in the available scientific databases.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Ultraviolet-visible (UV-Vis) absorption spectroscopy provides information on the electronic transitions within a molecule, often related to π-conjugated systems. Fluorescence spectroscopy measures the emission of light from an excited electronic state, offering insights into the molecule's photophysical properties.

A characterization of the electronic structure of this compound through UV-Vis absorption and fluorescence spectroscopy has not been reported in the searched literature.

X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise bond lengths, bond angles, and conformational details, offering an unambiguous structural proof.

There are no published reports of a single crystal X-ray diffraction analysis for this compound in the available literature. Therefore, definitive data on its solid-state conformation, bond lengths, and angles are not available.

Application of Advanced Hyphenated Analytical Techniques for this compound

The comprehensive structural elucidation and purity assessment of novel heterocyclic compounds such as this compound rely heavily on the application of advanced hyphenated analytical techniques. These methods, which couple a separation technique with a spectroscopic detection method, provide a wealth of information from a single analysis, enabling both the separation of complex mixtures and the definitive identification of the individual components. nih.govsaspublishers.com The most powerful and commonly employed hyphenated techniques in this context are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often in tandem with other detectors. researchgate.netresearchgate.net

For a molecule like this compound, which possesses moderate volatility and a unique substitution pattern, both GC-MS and LC-MS offer distinct advantages for characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds. impactfactor.org In the hypothetical analysis of this compound, the sample would first be vaporized and introduced into the gas chromatograph. The separation of the compound from any impurities, such as starting materials, byproducts, or isomers, would occur based on its boiling point and affinity for the stationary phase within the GC column. researchgate.net

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically through electron ionization (EI). The resulting mass spectrum provides two critical pieces of information: the molecular ion peak (M⁺), which confirms the molecular weight of the compound, and a unique fragmentation pattern that acts as a chemical fingerprint. impactfactor.org This fragmentation is crucial for confirming the compound's structure.

Hypothetical GC-MS Data for this compound

ParameterExpected ResultInterpretation
Retention Time (t_R) Dependent on column and conditionsIndicates the time taken for the compound to elute from the GC column, serving as an identifier under specific analytical conditions.
Molecular Ion (M⁺) m/z 174Corresponds to the molecular weight of C₇H₄F₂S.
Major Fragment Ions m/z 123, 96, 51These fragments would arise from predictable cleavages of the molecule, such as the loss of the difluoromethyl group (-CHF₂) or fragmentation of the thiophene ring, helping to confirm the specific arrangement of the substituents.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an exceptionally versatile technique that combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. researchgate.net This method is particularly useful for compounds that may not be sufficiently volatile for GC or for analyzing complex mixtures that require the diverse separation chemistries offered by LC. mdpi.com For this compound, reverse-phase HPLC would likely be employed, separating the compound based on its polarity.

Upon elution from the LC column, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These "soft" ionization techniques typically result in a prominent pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻), which provides clear molecular weight information with minimal fragmentation. researchgate.net For more detailed structural analysis, tandem mass spectrometry (LC-MS/MS) can be utilized. nih.gov In this setup, the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate a characteristic pattern of product ions, offering deeper structural insights. researchgate.netnih.gov

Hypothetical LC-MS/MS Data for this compound

ParameterExpected ResultInterpretation
Retention Time (t_R) Dependent on column, mobile phase, and flow rateProvides a characteristic retention time under specific LC conditions.
Precursor Ion ([M+H]⁺) m/z 175Confirms the molecular weight of the compound (174) with the addition of a proton during ionization.
Product Ions (from MS/MS) m/z 124, 97These ions would result from the controlled fragmentation of the precursor ion, providing confirmation of the core thiophene structure and the nature of its substituents.

The application of these hyphenated techniques provides a robust and detailed analytical profile of this compound. GC-MS offers high-resolution separation and detailed structural information through its characteristic fragmentation patterns, while LC-MS provides excellent separation for a wide range of compounds and definitive molecular weight confirmation, with the option of detailed structural analysis through MS/MS experiments. nih.govajrconline.org Together, they are indispensable tools for verifying the identity, purity, and structure of this novel chemical entity.

Theoretical and Computational Chemistry Studies of 2 Difluoromethyl 5 Ethynylthiophene

Quantum Chemical Calculations (Density Functional Theory, ab initio methods)

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For a molecule like 2-(Difluoromethyl)-5-ethynylthiophene, methods such as DFT, particularly with the B3LYP functional, are commonly employed to provide a balance between computational cost and accuracy for thiophene-based systems. nih.govresearchgate.net These calculations can reveal detailed information about the molecule's electronic nature and geometry.

Electronic Structure, Frontier Molecular Orbital Analysis (HOMO/LUMO), and Charge Distribution

The electronic structure of this compound is dictated by the interplay of the electron-rich thiophene (B33073) ring and the electronic effects of the difluoromethyl and ethynyl (B1212043) substituents. A Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding its chemical reactivity and electronic properties.

The HOMO is expected to be delocalized across the π-system of the thiophene ring and the ethynyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is anticipated to be influenced by the electron-withdrawing difluoromethyl group, suggesting that nucleophilic attack would likely be directed towards the carbon atom attached to this group. The energy gap between the HOMO and LUMO is a key parameter, influencing the molecule's stability and its potential applications in materials science. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability.

Natural Bond Orbital (NBO) analysis would be employed to calculate the charge distribution across the molecule. This would likely show a negative charge accumulation on the sulfur and fluorine atoms due to their high electronegativity, and positive charges on the adjacent carbon atoms. This charge distribution is crucial for predicting intermolecular interactions and the molecule's behavior in polar solvents.

Table 1: Predicted Frontier Molecular Orbital (HOMO/LUMO) Properties of this compound

ParameterPredicted Value/CharacteristicSignificance
HOMO Energy Relatively high (less negative)Indicates susceptibility to oxidation and electrophilic attack.
LUMO Energy Relatively low (more negative)Indicates susceptibility to reduction and nucleophilic attack.
HOMO-LUMO Gap ModerateDetermines electronic transitions, kinetic stability, and reactivity.
HOMO Distribution Delocalized over the thiophene ring and ethynyl group.Site of electron donation.
LUMO Distribution Localized near the difluoromethyl group.Site of electron acceptance.

Electrostatic Potential Surface Analysis for Reactivity Prediction

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP map would be expected to show negative potential (red and yellow regions) around the electronegative sulfur and fluorine atoms, as well as the π-system of the ethynyl group. These regions represent likely sites for electrophilic attack. Conversely, positive potential (blue regions) would be anticipated around the hydrogen atoms and the carbon of the difluoromethyl group, indicating sites susceptible to nucleophilic attack. This visual tool is invaluable for predicting how the molecule will interact with other reagents and biological targets.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, specific frequencies can be assigned to the stretching and bending of its various bonds. For example, characteristic frequencies would be predicted for the C≡C stretch of the ethynyl group, the C-S stretch of the thiophene ring, and the C-F stretches of the difluoromethyl group. Comparing these calculated frequencies with experimental spectra helps to confirm the molecule's structure and purity.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Ethynyl (C≡C)Stretch~2100 - 2150
Ethynyl (≡C-H)Stretch~3300
Thiophene (C-S)Stretch~600 - 800
Difluoromethyl (C-F)Stretch~1000 - 1100
Thiophene (C-H)Stretch~3100

Computational Elucidation of Reaction Mechanisms

Computational chemistry is also a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its potential metabolic transformations. Thiophenes, for instance, are known to undergo oxidative metabolism through pathways like S-oxidation and epoxidation. nih.gov

Transition State Characterization and Energy Barrier Determination

To understand a chemical reaction, it is crucial to identify the transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry of transition states for reactions involving this compound. Once the transition state is found, its energy can be calculated, which allows for the determination of the activation energy barrier. A lower energy barrier indicates a faster reaction rate.

Reaction Energy Profiles and Kinetic Parameter Prediction

By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile provides a detailed map of the energy changes that occur throughout the reaction. From this profile, important kinetic parameters, such as the reaction rate constant, can be predicted using transition state theory. This information is invaluable for optimizing reaction conditions and understanding the feasibility of a proposed reaction pathway.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the potential energy landscapes and dynamic behaviors of molecules like this compound.

Conformational Analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. testbook.com For this compound, the primary rotations of interest are around the bond connecting the difluoromethyl group to the thiophene ring and, to a lesser extent, the bond linking the ethynyl group.

Theoretical methods, particularly Density Functional Theory (DFT), are employed to calculate the energy of the molecule as a function of specific torsion angles. epstem.net By systematically rotating the difluoromethyl group, a potential energy curve can be generated, identifying the most stable (lowest energy) conformations and the energy barriers between them. Studies on similar substituted thiophenes have shown that the nature and position of substituents can significantly influence the planarity and geometry of the thiophene ring. acs.org The steric hindrance and electronic effects of the difluoromethyl group are expected to dictate its preferred orientation relative to the sulfur atom and the ethynyl substituent.

Table 1: Hypothetical Relative Energies of this compound Conformers

This interactive table illustrates a hypothetical potential energy scan for the rotation of the difluoromethyl group. The dihedral angle is defined by the plane of the thiophene ring and the H-C-F plane of the difluoromethyl group. Lower relative energy indicates a more stable conformation.

Conformer DescriptionDihedral Angle (°)Relative Energy (kcal/mol)Stability
Eclipsed (F over S)05.2Unstable (Transition State)
Gauche600.5Stable
Eclipsed (F over C-C)1204.8Unstable (Transition State)
Anti-periplanar1800.0Most Stable (Global Minimum)

Molecular Dynamics (MD) Simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time, often in a solvated environment to mimic physiological conditions. nih.gov An MD simulation for this compound would involve placing the molecule in a simulation box filled with water molecules, applying a force field (like AMBER or GROMACS), and solving Newton's equations of motion for every atom. nih.govnih.gov

These simulations can reveal:

Structural Stability: By monitoring the Root Mean Square Deviation (RMSD) of the molecule's backbone over time, one can assess its structural integrity and whether it remains in a stable conformation. plos.org

Flexibility: The Root Mean Square Fluctuation (RMSF) of each atom indicates which parts of the molecule are most mobile. The difluoromethyl and ethynyl groups would be expected to show higher flexibility compared to the rigid thiophene ring. plos.org

Solvent Interactions: MD simulations explicitly model interactions, such as hydrogen bonds, between the molecule and surrounding water, providing insight into its solubility and how its conformation might change in an aqueous environment. nih.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

QSPR and QSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties (QSPR) or biological activity (QSAR). nih.govresearchgate.net These models are invaluable for predicting the activity of novel compounds and guiding the rational design of more potent and selective analogs.

For this compound, a QSAR study would typically involve the following steps:

Data Set Assembly: A series of analogs of this compound would be synthesized, and their biological activity against a specific target (e.g., an enzyme or receptor) would be measured experimentally (e.g., as IC₅₀ values).

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological: Describing atomic connectivity (e.g., Molecular Connectivity Indices). nih.gov

Electronic: Describing the distribution of electrons (e.g., partial charges, dipole moment).

Steric: Describing the three-dimensional shape and size of the molecule (e.g., molecular volume).

Model Development: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like k-Nearest Neighbors (kNN), a mathematical equation is generated that correlates the calculated descriptors with the observed biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds not used in model development. nih.gov

The resulting QSAR model can then be used for the rational design of new derivatives. For example, if the model indicates that increased lipophilicity and a more negative electrostatic potential on the thiophene ring are correlated with higher activity, a chemist could rationally design new analogs that incorporate these features, thereby prioritizing the synthesis of compounds with a higher probability of success.

Table 2: Illustrative QSAR Data for Hypothetical Derivatives

This table shows a simplified, hypothetical dataset that would be used to build a QSAR model. The model would use descriptors to predict the biological activity (pIC₅₀ = -log(IC₅₀)).

CompoundModification on Thiophene RingLogP (Lipophilicity)Dipole Moment (Debye)Observed pIC₅₀Predicted pIC₅₀
Parent2-(CHF₂) 5-(C≡CH)2.12.56.06.1
Analog 1+ 3-Chloro2.83.16.56.6
Analog 2+ 4-Methyl2.62.36.26.2
Analog 3+ 3-Amino1.52.95.45.3

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening and virtual ligand design are essential components of modern drug discovery, allowing for the rapid and cost-effective identification of promising lead compounds from vast chemical libraries. nih.govnih.gov These methods leverage the known or hypothesized structure of a biological target or an active ligand.

Virtual Screening (VS) can be broadly categorized into two approaches:

Structure-Based Virtual Screening (SBVS): This method is applicable when the three-dimensional structure of the biological target (e.g., a protein) has been determined experimentally (e.g., via X-ray crystallography). The process involves molecular docking, where a library of virtual compounds is computationally "docked" into the binding site of the target. plos.org For this compound, SBVS could be used to:

Predict its binding mode and affinity to a specific target protein.

Screen large databases (like ZINC or ChEMBL) to find other molecules that are predicted to bind to the same site with higher affinity. nih.gov The output is a ranked list of compounds based on their docking scores, which estimate the binding free energy. nih.gov

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, the structure of a known active ligand—in this case, this compound—can be used as a template. A key LBVS method is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. nih.gov This pharmacophore model is then used as a 3D query to search chemical databases for other molecules that possess the same features in a similar spatial arrangement.

Virtual Ligand Design uses the information gleaned from QSAR and virtual screening to design novel molecules with improved properties. This can involve:

Fragment-based design: Attaching new chemical fragments to the this compound scaffold to create new interactions with the target's binding site.

Scaffold hopping: Replacing the central thiophene ring with other bioisosteric rings while keeping the key pharmacophoric features (the difluoromethyl and ethynyl groups) to discover new chemical series with potentially better properties.

Table 3: Example of a Virtual Screening Hit List

This hypothetical table shows the results of a structure-based virtual screen against a target protein. The parent compound is compared to potential "hits" from a database, ranked by their predicted binding affinity.

Compound IDDescriptionDocking Score (kcal/mol)Key Interactions Predicted
Parent CompoundThis compound-7.5Hydrophobic, π-sulfur
ZINC12345Database Hit 1-9.2Hydrophobic, H-bond with backbone
ZINC67890Database Hit 2-8.8π-π stacking, H-bond with sidechain
CHEMBL1112Database Hit 3-8.5Hydrophobic, salt bridge

Applications of 2 Difluoromethyl 5 Ethynylthiophene in Materials Science and Organic Electronics Research

Polymer Chemistry and Conjugated Polymer Design

The dual functionality of 2-(difluoromethyl)-5-ethynylthiophene makes it a highly attractive monomer for the synthesis of advanced conjugated polymers. The interplay between the difluoromethyl and ethynyl (B1212043) groups offers multiple avenues for tailoring polymer properties.

Incorporation into Main Chain Polymers via Ethynyl Functionality for π-Conjugation

The ethynyl group of this compound serves as a versatile handle for polymerization reactions, most notably Sonogashira cross-coupling reactions. This allows for its incorporation into the main chain of conjugated polymers, alternating with various aryl or heteroaryl co-monomers. The introduction of the ethynyl linkage can lead to polymers with enhanced planarity and extended π-conjugation compared to their purely thiophene-based counterparts. rsc.orgmdpi.com This extended conjugation is crucial for achieving low bandgaps, which is a desirable property for many organic electronic devices. rsc.orgmdpi.com

The difluoromethyl group, being strongly electron-withdrawing, is expected to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymers. researchgate.net This can improve the ambient stability of the material and is a key parameter in tuning the open-circuit voltage of organic solar cells. The combination of the ethynyl linker and the difluoromethyl substituent on the thiophene (B33073) ring provides a powerful tool for bandgap engineering and the fine-tuning of electronic energy levels in conjugated polymers.

Side-Chain Engineering with Difluoromethyl and Ethynyl Moieties for Tunable Properties

Beyond main-chain incorporation, the this compound motif can be utilized in the side-chains of conjugated polymers. In this approach, the ethynyl group can be used to attach the thiophene unit to a polymer backbone. The pendant difluoromethylthiophene group can then influence the polymer's electronic properties, solubility, and morphology without directly participating in the main-chain conjugation.

This strategy of side-chain engineering can be particularly effective in tuning the solid-state packing and intermolecular interactions of the polymers. The polar difluoromethyl group can introduce specific intermolecular forces, potentially leading to more ordered microstructures and improved charge transport characteristics. Furthermore, the presence of fluorine can enhance the solubility of the polymers in certain organic solvents, facilitating their processing from solution.

Organic Semiconductor Development

The unique electronic characteristics imparted by the difluoromethyl and ethynyl groups position this compound as a valuable building block for organic semiconductors in a variety of electronic devices.

Active Layer Materials for Organic Field-Effect Transistors (OFETs)

In the realm of Organic Field-Effect Transistors (OFETs), the performance is intrinsically linked to the charge carrier mobility of the active layer material. Thiophene-based oligomers and polymers have been extensively studied for this purpose. The introduction of electron-withdrawing groups like the difluoromethyl group can significantly impact the transistor's performance. For instance, the strong electron-withdrawing nature of fluorinated substituents can transform a p-type material into an n-type or ambipolar semiconductor. nih.gov This tunability is highly desirable for the fabrication of complementary logic circuits.

Moreover, theoretical studies have shown that electron-withdrawing substituents on polythiophenes can lower the HOMO energy level, which is a critical factor for achieving stable p-type operation and can also influence the material's charge transport properties. researchgate.net While high charge carrier mobilities have been achieved in single crystals of thiophene/phenylene co-oligomers, the precise effect of a difluoromethyl group on the crystal packing and, consequently, the mobility would require specific investigation. researchgate.net It is anticipated that the combination of the rigid ethynyl linker and the polar difluoromethyl group would lead to unique solid-state packing motifs that could be beneficial for charge transport.

Property Influence of Difluoromethyl Group Influence of Ethynyl Group Expected Combined Effect on OFETs
Charge Carrier Type Potential to induce n-type or ambipolar behaviorCan enhance planarity and intermolecular interactionsTunable charge transport, from p-type to ambipolar
HOMO Energy Level Lowering of HOMO, increasing stabilityExtends π-conjugation, affecting HOMO/LUMO levelsDeepened HOMO for improved stability and Voc in certain device architectures
Solid-State Packing Introduces specific intermolecular interactionsPromotes planar backbone conformationPotentially ordered packing, influencing charge mobility

This table presents expected trends based on related compounds and theoretical considerations.

Photovoltaic Applications in Organic Solar Cells (OSCs) and Energy Conversion Efficiency

In the field of Organic Solar Cells (OSCs), the power conversion efficiency (PCE) is a key metric. The design of donor and acceptor materials with tailored energy levels is crucial for maximizing the open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF). The incorporation of fluorine atoms into the polymer backbone of donor materials has proven to be an effective strategy for improving photovoltaic performance. rsc.org

Specifically, the introduction of difluoromethyl groups is expected to lower the HOMO energy level of the donor polymer. rsc.org This is advantageous as it generally leads to a higher Voc in bulk heterojunction solar cells when paired with a suitable acceptor. Studies on copolymers of thiophene and quinoxaline (B1680401) with varying degrees of fluorination have shown a clear trend of decreasing HOMO levels and increasing PCE with a higher fluorine content. rsc.org For instance, a copolymer with two fluorine atoms per repeating unit (PT-DFQX) exhibited a PCE of 5.19%, significantly higher than its non-fluorinated counterpart. rsc.org

The ethynyl linkage in polymers derived from this compound would contribute to a more planar polymer backbone, which can enhance intermolecular π-π stacking and facilitate charge transport, potentially leading to an improved Jsc. The combination of a lowered HOMO and enhanced charge mobility is a promising strategy for achieving high-efficiency organic solar cells.

Polymer HOMO (eV) LUMO (eV) PCE (%) Reference
PT-QX (0F)-5.10-2.82 rsc.org
PT-FQX (1F)-5.18-4.14 rsc.org
PT-DFQX (2F)-5.33-5.19 rsc.org

This table showcases the effect of fluorination on the properties of thiophene-based copolymers for organic solar cells.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials Research

Thiophene-containing materials are also widely used in Organic Light-Emitting Diodes (OLEDs) due to their favorable luminescent properties. researchgate.netsri.com The introduction of specific substituents can tune the emission color, quantum efficiency, and stability of the emitting layer. While there is no direct data on the luminescent properties of this compound, the influence of its functional groups can be inferred from related systems.

The development of materials for OLEDs often involves creating a host-guest system, where a luminescent guest is dispersed in a host material. arxiv.org Polymers or small molecules derived from this compound could potentially serve as either the host or the guest, depending on their energy levels and photophysical properties. The high thermal stability often associated with fluorinated compounds could also be an advantage for the longevity of OLED devices. capes.gov.br Further research into the photoluminescence and electroluminescence of materials incorporating the this compound unit is necessary to fully assess their potential in this area.

Design of Optoelectronic Devices based on Thiophene Derivatives and Related Architectures

The performance of organic optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs), is fundamentally linked to the electronic properties of the active materials. Thiophene derivatives are widely used due to their high charge carrier mobility, chemical stability, and tunable energy levels. semanticscholar.orgrsc.org The design of these devices often involves a donor-acceptor (D-A) architecture to facilitate efficient charge separation and transport.

The introduction of a difluoromethyl (-CHF₂) group to the thiophene ring is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. This is due to the strong electron-withdrawing inductive effect of the fluorine atoms. dntb.gov.ua A lower HOMO level generally leads to higher open-circuit voltage (Voc) in organic solar cells and improved air stability of the material. mdpi.com The ethynyl group (-C≡CH) provides a rigid, linear extension of the π-conjugated system, which can enhance intermolecular interactions and charge transport. Furthermore, the terminal alkyne is a versatile functional handle for post-synthetic modification via reactions like the Sonogashira coupling or click chemistry, allowing for the construction of more complex conjugated systems. beilstein-journals.org

In the context of OLEDs, thiophene-based materials can serve as emitters or charge-transporting layers. The combination of an electron-withdrawing group with the thiophene core can lead to materials with emission in the visible spectrum. For instance, a donor–π–acceptor compound incorporating triphenylamine (B166846) (donor) and dimesitylboron (acceptor) linked by a thieno[3,2-b]thiophene (B52689) π-bridge has been shown to be an efficient emitter in OLEDs. beilstein-journals.org While specific data for this compound is not available, the table below presents typical performance metrics for OLEDs and OSCs employing various functionalized thiophene derivatives, illustrating the impact of molecular design on device performance.

Device TypeThiophene DerivativeArchitectureKey Performance Metrics
OLED DMB-TT-TPAITO/PEDOT:PSS/TFB/TAPC:TCTA:Emitter/TPBi/LiF/Ca/AgMax. Luminance: 752 cd/m², EQE: 4.61%, Turn-on Voltage: 2.9 V. beilstein-journals.org
OSC Thiophene-thiazole based D-π-A moleculeBulk HeterojunctionPCE: 6.20%, Voc: 0.95 V, Jsc: 12.01 mA·cm⁻². mdpi.com
OSC Poly(3-hexylthiophene) (P3HT)Bulk Heterojunction with FullerenePCE: ~3-5% (typical), Voc: ~0.6 V. semanticscholar.org

This table presents representative data for various thiophene derivatives to illustrate device performance and is not specific to this compound.

Surface Chemistry and Self-Assembly of Thiophene-based Architectures

The performance of organic electronic devices is not only dependent on the intrinsic properties of the materials but also on their organization in the solid state. The ability of molecules to self-assemble into well-ordered structures on surfaces is crucial for achieving efficient charge transport. nih.gov The surface chemistry of thiophene derivatives is dictated by a balance of intermolecular forces, including π-π stacking, van der Waals interactions, and in some cases, hydrogen bonding. nih.gov

For this compound, several factors would influence its self-assembly. The planar thiophene ring promotes π-π stacking, which is essential for charge hopping between molecules. The ethynyl group can participate in hydrogen bonding (if the terminal hydrogen is present) or act as a rigid spacer, influencing the intermolecular distance and packing geometry. The difluoromethyl group, being polar, could introduce dipole-dipole interactions that affect the molecular arrangement.

Studies on monosubstituted thiophenes have shown that the position of the substituent significantly impacts the two-dimensional self-assembly at liquid/solid interfaces. nih.gov For instance, altering the attachment point of an amide group from the 2- to the 3-position on the thiophene ring changes the packing from a head-to-tail to a head-to-head arrangement, likely due to the cancellation of lateral dipoles. nih.gov The interplay between the electron-withdrawing difluoromethyl group and the linear ethynyl group in this compound would likely lead to complex and potentially highly ordered self-assembled monolayers (SAMs). The ability to form ordered structures is critical for applications in organic field-effect transistors (OFETs) and as interfacial layers in solar cells. nih.gov

The table below summarizes key parameters that govern the self-assembly of functionalized thiophenes.

Functional Group on ThiopheneDominant Intermolecular InteractionsExpected Impact on Self-Assembly
Alkyl Chains Van der WaalsIncreased solubility and influences lamellar packing.
Amide Groups Hydrogen Bonding, Dipole-DipoleDirectional interactions leading to specific packing motifs (e.g., head-to-tail vs. head-to-head). nih.gov
Ethynyl Group π-π Stacking, potential for H-bondingPromotes planar stacking and can be used for covalent surface attachment.
**Fluorinated Groups (e.g., -CHF₂) **Dipole-Dipole, π-π StackingAlters electrostatic interactions and can influence molecular orientation on a surface.

This table provides a generalized overview of the influence of different functional groups on the self-assembly of thiophene derivatives.

Exploration of 2 Difluoromethyl 5 Ethynylthiophene in Advanced Medicinal Chemistry Research

Molecular Design Principles for Bioactive Thiophenes

Thiophene (B33073) and its derivatives are mainstays in medicinal chemistry, valued for their structural resemblance to phenyl rings while possessing distinct electronic properties and metabolic profiles. nih.gov The inclusion of specific substituents on the thiophene core is a key strategy for fine-tuning a molecule's pharmacological properties.

The difluoromethyl (CF2H) group is increasingly utilized as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. nih.govresearchgate.net Bioisosteric replacement is a cornerstone of drug design, aiming to enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) properties while preserving or improving its biological activity. nih.govnih.gov The CF2H group, for instance, can act as a lipophilic hydrogen bond donor, a characteristic that allows it to mimic the hydrogen bonding interactions of a hydroxyl group but with increased lipophilicity. nih.gov This modification can lead to improved cell membrane permeability and metabolic stability, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond and less susceptible to oxidative metabolism. nih.gov Studies have shown that replacing certain functional groups with a difluoromethyl group can result in drug candidates with better pharmacokinetic profiles. nih.gov For example, the trifluoromethyl group, a close relative, has been successfully used to replace an aliphatic nitro group in CB1 receptor modulators, leading to more potent compounds with enhanced metabolic stability. ucsf.edu

Table 1: Comparison of Physicochemical Properties of Functional Groups

Functional Group Hydrogen Bond Capacity Lipophilicity (LogP) Contribution Metabolic Stability
Hydroxyl (-OH) Donor & Acceptor Low Prone to oxidation
Thiol (-SH) Weak Donor Moderate Prone to oxidation
Difluoromethyl (-CF2H) Lipophilic H-Bond Donor Moderate to High High
Methyl (-CH3) None High Can be oxidized

The ethynyl (B1212043) group (-C≡CH) is a small, rigid, and versatile functional group that has found widespread use in chemical biology and drug discovery. nih.gov Its linear geometry makes it a valuable linker or pharmacophore element, capable of positioning other functional groups in a precise orientation for optimal target interaction. One of the most significant applications of the ethynyl group is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific covalent linking of molecules. nih.gov This strategy is frequently employed in target identification and validation studies. Furthermore, terminal alkynes can form covalent bonds with specific residues in a protein's active site, leading to irreversible inhibition, a strategy used to achieve prolonged therapeutic effects. The ethynyl group is also a key feature in many potent enzyme inhibitors, where it can interact with the target through various non-covalent interactions or participate in the catalytic mechanism.

Ligand Design and Molecular Target Interaction Studies

The unique combination of the thiophene core, the difluoromethyl group, and the ethynyl linker in 2-(difluoromethyl)-5-ethynylthiophene makes it an intriguing candidate for targeting various enzymes and receptors implicated in disease.

Histone deacetylase 6 (HDAC6) is a predominantly cytoplasmic enzyme that plays a crucial role in regulating cellular processes by deacetylating non-histone proteins, most notably α-tubulin. nih.gov Selective inhibition of HDAC6 is a promising therapeutic strategy for neurodegenerative diseases and cancer. nih.gov The design of potent and selective HDAC6 inhibitors often involves a three-part pharmacophore: a zinc-binding group (ZBG) to chelate the catalytic zinc ion, a linker region, and a "cap" group that interacts with the rim of the active site tunnel. The ethynyl group of this compound could potentially be modified to incorporate a ZBG like a hydroxamic acid. In this context, the difluoromethylthiophene moiety would serve as a novel cap group. The difluoromethyl group, with its specific electronic and steric properties, could form favorable interactions within the hydrophobic active site of HDAC6. Research has identified compounds with a difluoromethyl-containing oxadiazole ring as potent HDAC6 inhibitors, suggesting that this group is well-tolerated and can contribute to binding affinity. nih.govmdpi.com

Table 2: Key Domains of HDAC6 and Potential Interactions with a this compound-based Inhibitor

HDAC6 Domain Function Potential Interaction with Ligand
Catalytic Domain 2 (CD2) Primary site of tubulin deacetylation nih.gov The ethynyl-derived ZBG would bind the catalytic Zn2+ ion.
Active Site Tunnel Binds the substrate The thiophene ring could form pi-stacking interactions.
Surface Groove Contributes to substrate recognition The difluoromethyl group could form hydrophobic or H-bond interactions.

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a critical step in protein synthesis. nih.govresearchgate.net As such, they are attractive targets for the development of new antimicrobial agents. nih.gov Inhibitors of aaRS often mimic the natural substrates of the enzyme: the amino acid, ATP, or the tRNA. The design of aaRS inhibitors can exploit structural differences between microbial and human enzymes to achieve selectivity. The this compound scaffold could serve as a core for developing novel aaRS inhibitors. For example, the ethynyl group could be derivatized to mimic the amino acid or adenosine (B11128) portion of the natural substrate. The thiophene ring provides a rigid scaffold that can be further functionalized to optimize interactions with the enzyme's active site. The difluoromethyl group could enhance binding affinity through hydrophobic interactions or by acting as a hydrogen bond donor.

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is the target of many clinically important drugs, including benzodiazepines. These receptors are pentameric ligand-gated ion channels with a variety of allosteric binding sites that can be targeted by modulators. Positive allosteric modulators (PAMs) enhance the effect of GABA, leading to sedative and anxiolytic effects, while negative allosteric modulators (NAMs) reduce its effect. Thiophene-containing compounds have been investigated as GABA-A receptor modulators. The this compound structure could be explored for its potential to modulate GABA-A receptor activity. The specific substitution pattern on the thiophene ring is critical for determining the nature and selectivity of the interaction. For instance, studies on related heterocyclic structures have shown that small changes in substituents can dramatically alter a compound's affinity and efficacy at different GABA-A receptor subtypes, such as the α5 subunit which is implicated in cognitive function. The difluoromethyl and ethynyl groups would be expected to influence the molecule's binding orientation and interactions within the allosteric site.

Structure-Activity Relationship (SAR) Studies for Pharmacophore Development

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For a molecule like this compound, SAR studies would systematically explore how modifications to the thiophene core and its substituents affect its interaction with a biological target.

The difluoromethyl (CHF2) group is increasingly utilized in drug design as it can modulate key molecular properties. nih.gov It is often considered a bioisostere of hydroxyl, thiol, or amine groups, capable of acting as a hydrogen bond donor, which can enhance binding affinity to target proteins. nih.gov Furthermore, its incorporation can improve metabolic stability and lipophilicity, thereby favorably altering the pharmacokinetic profile of a drug candidate. nih.govmdpi.com

The ethynyl group is a small, rigid functional group that can serve as a pharmacophore element or a reactive handle for further chemical modification. Its linear geometry can provide specific directional interactions within a receptor binding pocket. In drug discovery, terminal alkynes have been incorporated into various inhibitors, where they can participate in covalent or non-covalent interactions with the target enzyme.

A hypothetical SAR study on a series of analogs of this compound targeting a specific protein might involve the modifications outlined in the table below. The goal would be to identify the key structural features required for optimal activity and to develop a pharmacophore model.

Modification PositionSubstituentRationale for ModificationAnticipated Impact on Activity
Position 2-CH3Evaluate the necessity of fluorine atoms.Likely decrease in binding affinity if hydrogen bonding from the CHF2 group is critical.
Position 2-CF3Assess the effect of increased fluorination and lipophilicity. mdpi.comMay increase metabolic stability and cell permeability, but could also alter binding mode.
Position 5-CH2CH3Remove the triple bond to understand its role in target binding.Significant loss of activity if the rigidity or electronic nature of the alkyne is important.
Position 5-C≡NReplace the ethynyl group with another linear, electron-withdrawing group.Activity may be retained if the primary role of the ethynyl group is steric and electronic rather than reactive.
Thiophene RingReplacement with Furan (B31954) or PyrroleInvestigate the importance of the sulfur atom for activity. nih.govChanges in heteroatom could alter electronic distribution and binding interactions, leading to varied activity.

Systematic modifications like these would allow researchers to build a comprehensive understanding of the SAR for this class of compounds, guiding the design of more potent and selective analogs. amanote.com

Prodrug Design and Bioprecursor Strategies Involving the Functional Groups of this compound

Prodrug design is a well-established strategy to overcome undesirable pharmaceutical or pharmacokinetic properties of a drug candidate, such as poor solubility, chemical instability, or rapid metabolism. ijpcbs.comslideshare.net A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug. Both the difluoromethyl and ethynyl groups of this compound offer opportunities for prodrug strategies.

The ethynyl group , being a terminal alkyne, can be derivatized to form a bioprecursor. For instance, it can be coupled with a carrier molecule through a cleavable linker. One common approach is the use of a carrier that enhances water solubility, which could be beneficial for intravenous administration. nih.gov Alternatively, the ethynyl group could be masked with a protecting group that is enzymatically or chemically cleaved under physiological conditions to release the active compound.

The difluoromethyl group is generally considered metabolically robust. nih.gov However, its role as a bioisostere of a hydroxyl or thiol group suggests that the parent compound itself could be considered a bioprecursor for a molecule where the CHF2 group mimics the interaction of these other functional groups. While not a traditional prodrug approach where a promoiety is cleaved, this bioprecursor strategy relies on the CHF2 group's ability to replicate the biological activity of a more metabolically labile functional group.

Below is a table outlining potential prodrug strategies for this compound.

Functional Group TargetedProdrug/Bioprecursor StrategyCarrier/Modifying GroupAnticipated AdvantageMechanism of Activation
Ethynyl GroupCarrier-Linked ProdrugPhosphate esterImproved aqueous solubility. orientjchem.orgEnzymatic cleavage by phosphatases.
Ethynyl GroupCarrier-Linked ProdrugAmino acid esterTargeting peptide transporters for improved absorption.Enzymatic cleavage by esterases.
Ethynyl GroupBioprecursorMannich base (e.g., with dimethylamine (B145610) and formaldehyde)Increased solubility and potentially altered distribution.Chemical or enzymatic degradation to release the terminal alkyne.
Difluoromethyl GroupBioprecursor (as a bioisostere)N/A (intrinsic to the molecule)Enhanced metabolic stability compared to a hydroxyl or thiol analog. nih.govN/A (active as is, mimicking another functional group).

These strategies highlight the versatility of the functional groups present in this compound for the development of prodrugs with improved drug-like properties. researchgate.net

Computational Drug Discovery Approaches Applied to Thiophene Scaffolds

Computational drug discovery, or in silico screening, has become an indispensable tool in modern medicinal chemistry for accelerating the identification and optimization of new drug candidates. nih.gov These methods are widely applied to heterocyclic scaffolds like thiophene to predict their biological activities, pharmacokinetic properties, and potential toxicities. nih.govasianpubs.org

For a novel compound such as this compound, a variety of computational approaches could be employed. Molecular docking studies could predict the binding mode and affinity of the compound within the active site of a target protein. gyanvihar.orgnih.govnih.gov This would provide insights into the key interactions driving its biological activity and help rationalize the SAR data.

Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of thiophene analogs to correlate their chemical structures with their observed biological activities. nih.gov This can aid in predicting the activity of yet-to-be-synthesized compounds.

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico analysis that helps to identify potential liabilities early in the drug discovery process. nih.govmdpi.comtandfonline.com For thiophene-containing compounds, it is particularly important to assess the potential for metabolic activation of the thiophene ring, which can sometimes lead to reactive metabolites. acs.org

The table below summarizes some of the computational tools that would be relevant for the study of this compound and its derivatives.

Computational MethodApplicationInformation GainedExample Software/Platform
Molecular DockingPredicting binding orientation and affinity to a biological target. rjraap.comBinding energy, key amino acid interactions, and pharmacophore features.AutoDock, Glide, MOE
QSARCorrelating chemical structure with biological activity. nih.govPredictive models for activity, guiding the design of new analogs.SYBYL, Dragon, various machine learning libraries
Molecular Dynamics (MD) SimulationSimulating the dynamic behavior of the ligand-protein complex over time.Stability of binding, conformational changes, and solvent effects.GROMACS, AMBER, NAMD
ADMET PredictionIn silico assessment of pharmacokinetic and toxicity profiles. asianpubs.orgSolubility, permeability, metabolic stability, and potential toxicity alerts.SwissADME, pkCSM, DEREK Nexus

By integrating these computational approaches, researchers can more efficiently navigate the complex process of drug discovery and development, from initial hit identification to lead optimization, for novel thiophene scaffolds like this compound. rsc.org

Synthesis and Academic Significance of Derivatives and Analogues of 2 Difluoromethyl 5 Ethynylthiophene

Modifications of the Thiophene (B33073) Ring System

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile scaffold in the design of bioactive molecules and organic electronic materials. wikipedia.orgnih.gov Its reactivity, which is greater than that of benzene (B151609) towards electrophilic substitution, allows for a wide range of functionalization. nih.gov

Impact of Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of the thiophene ring in derivatives of 2-(difluoromethyl)-5-ethynylthiophene are profoundly influenced by the nature and position of additional substituents. The difluoromethyl (CF2H) group at the 2-position is a key modulator of these properties. The CF2H group is considered a bioisostere of hydroxyl, thiol, or methyl groups and can act as a hydrogen bond donor, a property that can influence molecular recognition and binding affinity. researchgate.net

The introduction of substituents on the thiophene ring can be understood through the principles of electrophilic aromatic substitution. The reactivity and orientation of incoming groups are dictated by the electronic nature of the substituents already present. acs.org For instance, the difluoromethyl group is electron-withdrawing, which can deactivate the thiophene ring towards further electrophilic substitution.

The electronic properties of substituted thiophenes can be probed using various spectroscopic and electrochemical techniques. For example, the photophysical properties of donor-π-acceptor (D-π-A) thiophene derivatives show significant solvatochromism, indicating a substantial change in dipole moment upon excitation. rsc.org This highlights the tunability of the electronic structure of thiophenes through substitution.

Ring Annulation and Fused Thiophene Systems for Expanded Aromaticity

Ring annulation, the process of fusing a new ring onto an existing molecular framework, is a powerful strategy for creating extended π-conjugated systems with unique electronic and photophysical properties. sigmaaldrich.com The Robinson annulation, a classic method for forming a six-membered ring, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgnih.gov This reaction can be adapted to thiophene derivatives to construct fused systems.

For instance, the reaction of a thiophene derivative bearing a suitable dicarbonyl precursor with a base can initiate an intramolecular cyclization, leading to the formation of a fused ring. nih.gov The starting materials for such annulations can often be prepared through Friedel-Crafts acylation of the thiophene ring. nih.gov

The resulting fused thiophene systems, such as those based on dithieno[3,2-b:2',3'-d]thiophene, often exhibit enhanced charge transport properties, making them promising candidates for organic field-effect transistors (OFETs) and other electronic devices. nih.gov The extension of the aromatic system through annulation can lead to a red-shift in the absorption and emission spectra, a desirable feature for various optoelectronic applications. rsc.org

Variations of the Difluoromethyl Group

The difluoromethyl group is a key component of the target molecule, and its replacement with other fluoroalkyl moieties can significantly alter the compound's properties.

Synthesis and Research into Homologues and Analogues of Fluoroalkyl Moieties

The synthesis of thiophenes bearing various fluoroalkyl groups has been an active area of research. One common approach involves the cross-coupling of a halogenated thiophene with a suitable fluoroalkylating agent. For example, copper-mediated C(sp2)–CF2H bond formation has been explored for the difluoromethylation of aryl compounds. rsc.org

The synthesis of thiophenes with a trifluoromethyl (CF3) group, a close analogue of the difluoromethyl group, is also well-established. These compounds often exhibit enhanced stability and lipophilicity compared to their non-fluorinated counterparts. The trifluoromethyl group's strong electron-withdrawing nature significantly impacts the electronic properties of the thiophene ring. acs.org

Influence of Fluorinated Substituents on Molecular Recognition and Reactivity

Fluorinated substituents, including the difluoromethyl group, exert a significant influence on molecular recognition and reactivity. The ability of the C-F bond to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, can lead to enhanced binding to biological targets. The difluoromethyl group, in particular, can act as a hydrogen bond donor, a feature not present in the trifluoromethyl group. researchgate.net

The introduction of fluorine can also alter the conformational preferences of a molecule, which can have a profound impact on its biological activity. The reactivity of the thiophene ring is also modulated by the presence of fluoroalkyl groups. The strong electron-withdrawing nature of these groups generally deactivates the ring towards electrophilic attack. acs.org

Derivatization of the Ethynyl (B1212043) Group

The ethynyl group at the 5-position of the thiophene ring is a versatile functional handle that can be readily transformed into a variety of other groups, allowing for the synthesis of a diverse library of derivatives.

A common and powerful method for introducing the ethynyl group is the Sonogashira cross-coupling reaction. wikipedia.org This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of this compound, a plausible route would involve the Sonogashira coupling of 2-bromo-5-(difluoromethyl)thiophene (B1376208) with a protected acetylene, followed by deprotection. The synthesis of 2,5-diethynylthiophene (B3057309) has been achieved through a Sonogashira coupling of 2,5-diiodothiophene (B186504) with trimethylsilylacetylene, followed by desilylation. mdpi.com

The terminal alkyne of the ethynyl group is itself a reactive site. It can undergo a variety of reactions, including:

Click Chemistry: The ethynyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a valuable linkage in medicinal chemistry and materials science.

Further Sonogashira Couplings: The terminal alkyne can be coupled with other aryl or vinyl halides to create extended conjugated systems.

Hydration: The triple bond can be hydrated to form a methyl ketone.

Reduction: The alkyne can be partially reduced to a cis- or trans-alkene, or fully reduced to an alkane.

These derivatizations allow for the fine-tuning of the electronic and steric properties of the molecule, as well as the introduction of new functionalities for specific applications.

Exploiting Terminal Alkyne Reactivity for Further Functionalization

The terminal alkyne group is a highly versatile functional handle, enabling a vast array of chemical transformations. For a scaffold like this compound, this reactivity is the primary route for creating a diverse library of derivatives. Alkynes that possess electron-withdrawing substituents in conjugation with the acetylenic moiety are particularly useful synthetic intermediates due to their stability and high reactivity. acs.org

Key reactions for functionalizing the terminal alkyne include:

Metal-Catalyzed Cross-Coupling Reactions: The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for forming carbon-carbon bonds. This allows for the direct attachment of various aromatic and heteroaromatic systems to the ethynyl group, creating extended π-conjugated systems relevant for organic electronics. cas.cn

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and high-yielding reaction that forms a stable triazole ring. This reaction is widely used in bioconjugation and materials science to link the thiophene core to other molecules or substrates.

Addition Reactions: The triple bond can undergo various addition reactions. For instance, nucleophilic conjugate additions, such as thiol-yne and amino-yne reactions, can be used to introduce new functional groups. acs.org These reactions are often stereoselective and can be catalyzed by bases or transition metals.

Cycloaddition Reactions: As a dienophile, the activated alkyne can participate in Diels-Alder reactions, providing access to complex cyclic structures.

Alkyne Homocoupling: Reactions like the Glaser or Eglinton coupling can be used to dimerize the ethynylthiophene, yielding symmetric butadiyne-linked structures with interesting electronic and photophysical properties.

The table below summarizes some of the primary transformations available for the terminal alkyne of this compound.

Reaction TypeReagents/CatalystResulting Functional GroupSignificance
Sonogashira CouplingAryl Halide, Pd catalyst, Cu(I) cocatalyst, BaseAryl-substituted AlkyneExtends π-conjugation for electronic materials
Azide-Alkyne CycloadditionOrganic Azide (B81097), Cu(I) catalyst1,2,3-Triazole RingLinks thiophene to biomolecules or polymers
Thiol-yne AdditionThiol, Base or Radical InitiatorVinyl SulfideIntroduces sulfur-containing functionalities
Glaser CouplingCu(I) or Cu(II) salt, Base, Oxidant1,3-Butadiyne LinkageCreates symmetric, conjugated dimers

Consequences of Alkynyl Chain Length and Substitution on Molecular Properties

Modifying the alkynyl group by extending its chain or adding substituents directly impacts the electronic and physical properties of the resulting molecule. These modifications are a key strategy in tuning compounds for specific applications.

Alkynyl Chain Extension: Extending the single ethynyl group to a butadiyne or longer polyyne chain significantly alters the molecule's π-conjugation. This extension typically leads to a bathochromic shift (red-shift) in the UV-Visible absorption spectrum, meaning the molecule absorbs light at longer wavelengths. This is a critical parameter for tuning the color and optical bandgap of organic dyes and semiconductors.

Terminal Alkyne Substitution: Capping the terminal alkyne with different groups via reactions like the Sonogashira coupling has profound effects.

Electronic Effects: Attaching an electron-donating group (EDG) or an electron-withdrawing group (EWG) to the alkyne can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is fundamental for designing materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Steric Effects: The size and shape of the substituent can influence the solid-state packing of the molecules. Bulky substituents can disrupt π-stacking, leading to changes in charge transport properties in organic semiconductors. Conversely, planar substituents can enhance stacking and improve mobility. nih.gov

Solubility and Processing: Adding long alkyl chains or other solubilizing groups to the alkyne can improve the solubility of the resulting compound in organic solvents, which is crucial for solution-based processing of electronic devices.

Investigation of Structure-Property Relationships in Modified Compounds

Key areas of investigation include:

Substitution on the Thiophene Ring: Adding substituents at the 3- and 4-positions of the thiophene ring can fine-tune electronic properties. For example, placing an electron-withdrawing group at the 3-position can lower the LUMO energy level, potentially improving electron injection in electronic devices.

Isomeric Effects: The relative positions of substituents are critical. For instance, a 2,5-disubstituted thiophene provides a linear, rigid backbone conducive to conjugation, while other substitution patterns may lead to more twisted geometries that interrupt conjugation.

The following table illustrates hypothetical structure-property relationships for analogues, based on established principles in thiophene chemistry.

Compound ModificationExpected Effect on PropertyPotential Application
Extension to Butadiyne LinkerRed-shift in absorption; smaller bandgapNear-infrared (NIR) absorbing dyes
Sonogashira coupling with PyridineIncreased electron affinity; altered packingn-type organic semiconductors
Addition of hexyl chains to thiopheneIncreased solubility; potential for self-assemblySolution-processable OFETs
Replacement of CF2H with CH3Weaker inductive effect; higher HOMO levelTuning of charge injection barriers

Rational Design Strategies for Enhanced Performance in Specific Research Applications

Rational design involves the deliberate, knowledge-based modification of a chemical structure to achieve a desired function. researchgate.net This approach moves beyond trial-and-error synthesis to a more targeted strategy. nih.gov For a scaffold like this compound, these strategies are applied to develop advanced materials or biologically active agents.

For Organic Electronics: The design process focuses on tuning HOMO/LUMO levels, maximizing charge carrier mobility, and ensuring environmental stability. researchgate.net A strategy might involve:

Using the this compound core as an electron-accepting unit.

Coupling it with electron-donating aromatic units via Sonogashira reaction to create a donor-acceptor (D-A) polymer.

Introducing solubilizing alkyl chains at the 3- or 4-position of the thiophene to ensure processability without disrupting the polymer backbone.

For Medicinal Chemistry: The design often relies on a structure-based approach, where a molecule is designed to fit into the active site of a biological target like an enzyme. mdpi.com A strategy could be:

Identifying a target where a thiophene moiety is known to bind.

Using the terminal alkyne as a point for diversification, adding various functional groups via click chemistry to explore interactions with different pockets of the binding site.

Leveraging the CF2H group as a bioisostere for a hydroxyl group to improve metabolic stability or cell membrane permeability. e-century.us

The successful development of thiophene-based compounds for specific applications demonstrates that a deep understanding of structure-property relationships allows for the rational design of molecules with enhanced performance. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(Difluoromethyl)-5-ethynylthiophene, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Suzuki-Miyaura coupling or Sonogashira reactions to introduce the ethynyl group at the 5-position of the thiophene ring. The difluoromethyl group can be introduced via nucleophilic substitution using difluoromethylating agents (e.g., ClCF₂H) under basic conditions. Key factors include:
  • Temperature control (60–80°C) to avoid side reactions.
  • Catalysts: Pd(PPh₃)₄ for coupling reactions.
  • Solvent selection (e.g., THF or DMF) to stabilize intermediates.
    Yields typically range from 40–70%, with impurities arising from over-fluorination or ethynyl group oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR : ¹⁹F NMR to confirm difluoromethyl incorporation (δ ≈ -120 to -140 ppm).
  • HRMS : To verify molecular ion peaks (e.g., [M+H]⁺).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays).
    Note: Residual palladium from coupling reactions must be quantified via ICP-MS (<10 ppm) .

Advanced Research Questions

Q. How do the electronic effects of the difluoromethyl and ethynyl groups influence the compound’s reactivity and binding affinity?

  • Methodological Answer : The difluoromethyl group exerts strong electron-withdrawing effects via inductive withdrawal (-I), polarizing the thiophene ring and enhancing electrophilicity. Computational studies (DFT) show this increases binding to electron-rich biological targets (e.g., enzymes with nucleophilic residues). The ethynyl group contributes rigidity and π-π stacking potential. Key analyses:
  • Hammett constants : σₚ values for substituent effects.
  • Molecular docking : Compare binding modes with/without substituents.
    Contradictions in activity data may arise from solvation effects or target flexibility .

Q. What strategies resolve contradictions in biological activity data for this compound across assays?

  • Methodological Answer : Discrepancies may stem from:
  • Assay conditions : Buffer pH affects protonation states; validate using isothermal titration calorimetry (ITC).
  • Impurity profiles : Re-synthesize batches and compare LC-MS traces.
  • Target conformation : Use cryo-EM or X-ray crystallography to verify binding poses.
    Example: A 2023 study resolved conflicting IC₅₀ values (0.5 vs. 5 μM) by identifying residual DMSO in one assay, which altered protein conformation .

Q. How can researchers optimize the metabolic stability of this compound in preclinical studies?

  • Methodological Answer : Address metabolic soft spots:
  • Ethynyl group : Prone to oxidation; introduce steric hindrance (e.g., methyl groups) or replace with trifluoromethylacetylene.
  • Thiophene ring : CYP450-mediated oxidation can be mitigated via deuteration at vulnerable positions.
    Use microsomal stability assays (human/rat liver microsomes) and monitor metabolites via LC-QTOF. Fluorine’s -I effect reduces basicity of adjacent amines, slowing N-dealkylation .

Critical Considerations for Experimental Design

  • Stability : Store under inert gas at -20°C; monitor degradation via TLC.
  • Toxicity screening : Use Ames test for mutagenicity (ethynyl groups may intercalate DNA).
  • Collaborative validation : Cross-validate spectral data with independent labs to address reproducibility crises .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.